molecular formula C15H16N2O2S B5746686 N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide

N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide

Cat. No. B5746686
M. Wt: 288.4 g/mol
InChI Key: BRZHVHMOQZTUBZ-LZYBPNLTSA-N
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Description

N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide, also known as MBTC, is a synthetic compound that has been widely studied for its potential applications in various fields. This compound belongs to the class of hydrazones, which are organic compounds containing a nitrogen-nitrogen double bond. MBTC has been shown to possess a variety of interesting properties, including its ability to inhibit the growth of cancer cells and bacteria. In

Mechanism of Action

The mechanism of action of N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and bacterial cell division. Specifically, N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide has been shown to inhibit the activity of protein kinase C, a signaling pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and antibacterial activities, N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide has been shown to possess antioxidant and anti-inflammatory properties. These properties may be beneficial in the treatment of various diseases, including neurodegenerative disorders and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide in lab experiments is its potent activity against cancer cells and bacteria. This makes it a promising candidate for the development of new cancer therapies and antibiotics. However, one of the limitations of using N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide. One area of interest is in the development of new cancer therapies based on N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide. Researchers are also exploring the potential use of N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide as a treatment for bacterial infections. Additionally, there is interest in exploring the antioxidant and anti-inflammatory properties of N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide for the treatment of neurodegenerative disorders and cardiovascular disease.
In conclusion, N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide is a synthetic compound that has been widely studied for its potential applications in various fields. Its potent anticancer and antibacterial activities make it a promising candidate for the development of new cancer therapies and antibiotics. Future research on N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide will continue to explore its potential in these areas, as well as its antioxidant and anti-inflammatory properties for the treatment of other diseases.

Synthesis Methods

The synthesis of N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide involves the reaction of 4,5-dimethyl-3-thiosemicarbazide with 2-methoxybenzaldehyde in the presence of an acid catalyst. The resulting product is then purified by recrystallization. This synthesis method has been reported to yield high purity N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide in good yields.

Scientific Research Applications

N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide has been shown to possess potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide has been shown to have antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-10-11(2)20-9-13(10)15(18)17-16-8-12-6-4-5-7-14(12)19-3/h4-9H,1-3H3,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZHVHMOQZTUBZ-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NN=CC2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1C(=O)N/N=C/C2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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